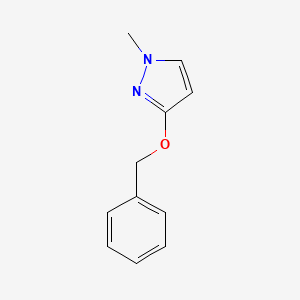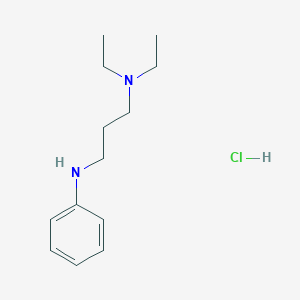
N1,N1-Diethyl-N3-phenylpropane-1,3-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Diethyl-N3-phenylpropane-1,3-diamine hydrochloride is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of a phenyl group attached to the propane-1,3-diamine backbone, with diethyl groups attached to the nitrogen atoms. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-N3-phenylpropane-1,3-diamine hydrochloride typically involves the reaction of N1,N1-diethylpropane-1,3-diamine with phenyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves a continuous flow process. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The reaction mixture is then passed through a series of purification steps, including filtration and crystallization, to obtain the pure product. The final product is typically obtained as a white crystalline solid with high purity.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethyl-N3-phenylpropane-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1,N1-Diethyl-N3-phenylpropane-1,3-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-N3-phenylpropane-1,3-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N1,N1-Dimethyl-N3-phenylpropane-1,3-diamine
- N1,N1-Diethyl-N3-(4-methylphenyl)propane-1,3-diamine
- N1,N1-Diethyl-N3-(4-chlorophenyl)propane-1,3-diamine
Uniqueness
N1,N1-Diethyl-N3-phenylpropane-1,3-diamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of diethyl groups and a phenyl ring enhances its reactivity and interaction with molecular targets, making it a valuable compound in various applications.
Properties
CAS No. |
58050-41-2 |
|---|---|
Molecular Formula |
C13H23ClN2 |
Molecular Weight |
242.79 g/mol |
IUPAC Name |
N',N'-diethyl-N-phenylpropane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C13H22N2.ClH/c1-3-15(4-2)12-8-11-14-13-9-6-5-7-10-13;/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3;1H |
InChI Key |
VAHVAKVIGZDEDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


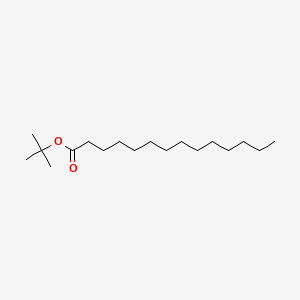
![(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate](/img/structure/B12947776.png)

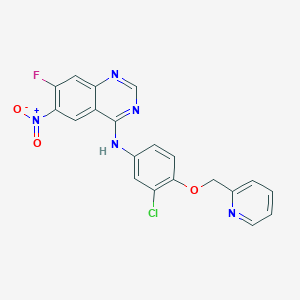
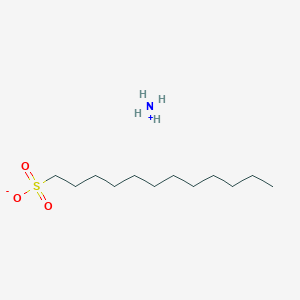
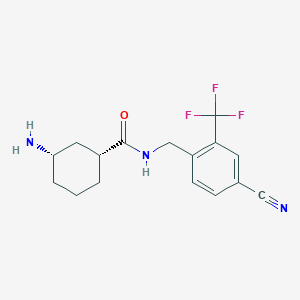
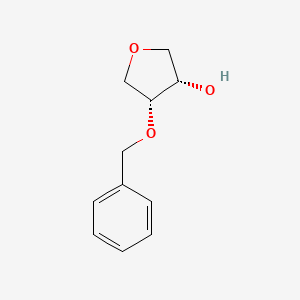
![[4-[12-hydroxy-12-oxo-10-(4-trimethylsilylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl]phenyl]-trimethylsilane](/img/structure/B12947829.png)
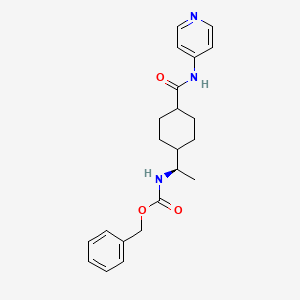
![4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B12947835.png)
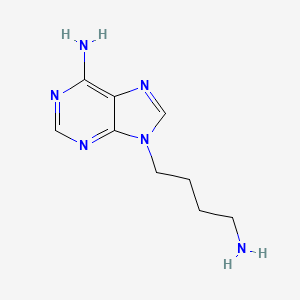
![Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12947857.png)
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)
